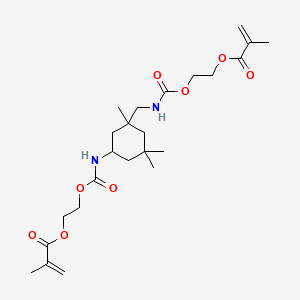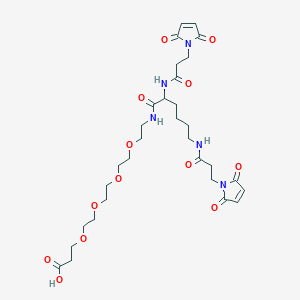![molecular formula C25H29N3O3 B606222 N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide CAS No. 1675203-84-5](/img/structure/B606222.png)
N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[({2-Methoxy-6-[(2-Methyl[1,1’-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide” is also known as PD1-PDL1 Inhibitor 2 with CAS No. 1675203-84-5 . It is a compound with the molecular formula C25H29N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group, a pyridine ring, and an acetamide group . The molecular weight is 419.5 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación
Antitumor Effect in Melanoma
BMS-202 has been shown to produce an antitumor effect in B16-F10 melanoma-bearing mice . The compound inhibits the PD-1/PD-L1 proteins binding, rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro, and presents antitumor effects in B16-F10 melanoma-bearing mice . It also enhances IFN-γ levels in plasma, increases the frequency of CD3 + CD8 + T and CD8 + IFN-γ + T and the ratios of CD8 + /Treg, and decreases the CD4 + CD25 + CD127 low/− (Treg) number in tumor .
Inhibition of Cell Malignancy in Glioblastoma
BMS-202 significantly inhibits cell malignancy in human glioblastoma . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . It also inhibits the proliferation of GBM cells both in vitro and in vivo, and functionally blocks cell migration and invasion in vitro .
Metabolic Remodeling
BMS-202 has been found to cause metabolic remodeling in glioblastoma cells . It downregulates PD-L1 expression on the GBM cell surface and regulates PD-L1/AKT/BCAT1 signaling pathways in an mTOR-independent manner . This is expected to delay metabolism and extend life span .
Inhibition of PD-L1 Dimerization
Crystallographic studies have demonstrated that BMS-202 exhibits a high affinity to PD-L1 dimerization . This interaction induces the formation of PD-L1 homodimers , which could have implications for the regulation of immune responses.
Regulation of Branched-Chain Amino Acids (BCAAs) Metabolism
BMS-202 has been found to affect the metabolism of BCAAs . BCAAs are the primary nitrogen source for synthesizing glutamate, a key substrate for catabolic and anabolic metabolism, and are indispensable for cell growth .
Inhibition of PD-1/PD-L1 Binding
BMS-202 has been shown to inhibit the PD-1/PD-L1 binding . This inhibition rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro . It also inhibits Treg expansion and increases cytotoxic activity of tumor-infiltrating CD8 + T cells by the blockade of PD-1/PD-L1 binding .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of BMS-202 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is commonly overexpressed in various types of cancer cells, including glioblastoma (GBM) cells . It plays a crucial role in downregulating the immune system and promoting self-tolerance .
Mode of Action
BMS-202 binds to PD-L1 and blocks the interaction between PD-L1 and Programmed Death-1 (PD-1) . This blockade inhibits the PD-1/PD-L1 proteins binding, rescuing PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells .
Biochemical Pathways
BMS-202 affects the PD-L1-AKT-BCAT1 axis . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts this axis independently of mTOR signaling . This interruption leads to a significant alteration in cell metabolism, particularly in the metabolism of branched-chain amino acids (BCAAs), which are the primary nitrogen source for synthesizing glutamate .
Pharmacokinetics
The pharmacokinetics properties of BMS-202 have been studied in B16-F10 melanoma-bearing mice . The results showed that BMS-202 was absorbed and distributed into the tumors with much higher concentrations than those of the blockade against PD-1/PD-L1 binding .
Result of Action
BMS-202 has shown to inhibit the proliferation of GBM cells both in vitro and in vivo . It also functionally blocks cell migration and invasion in vitro . In B16-F10 melanoma-bearing mice, BMS-202 presented the antitumor effects, enhanced IFN-γ levels in plasma, increased the frequency of CD3+ CD8+ T and CD8+ IFN-γ+ T and the ratios of CD8+/Treg, and decreased the CD4+ CD25+ CD127 low/− (Treg) number in tumor .
Action Environment
The action of BMS-202 can be influenced by various environmental factors. For instance, the blood-brain barrier can affect the delivery and efficacy of BMS-202 in treating brain tumors like GBM . Moreover, the tumor microenvironment, including the presence of other immune cells and molecules, can also impact the action and efficacy of BMS-202 .
Propiedades
IUPAC Name |
N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSOYOYVELLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1675203-84-5 |
Source


|
| Record name | BMS-202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

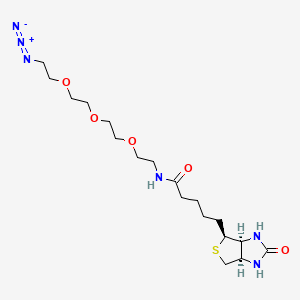
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
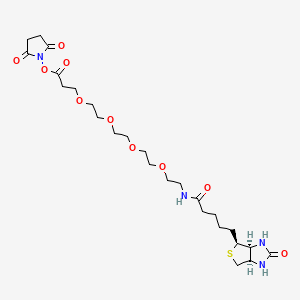
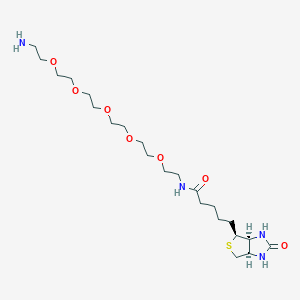
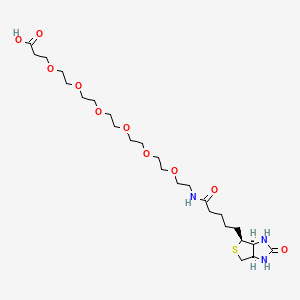

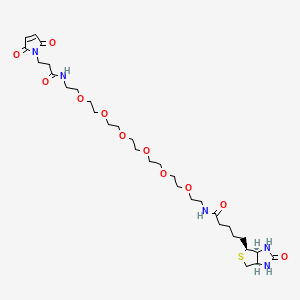

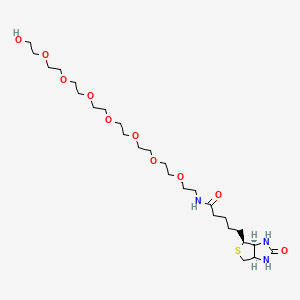

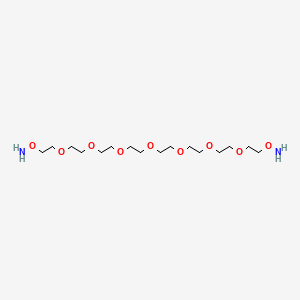
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
